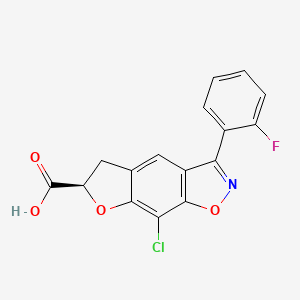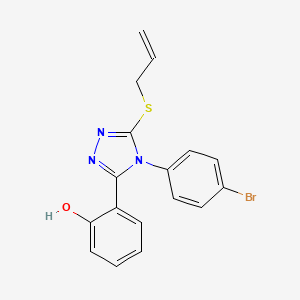
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a bromophenyl group, a propenylthio group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).
Attachment of the Propenylthio Group: The propenylthio group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and propenylthio groups.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or sulfoxides.
Reduction: Products may include reduced triazole derivatives or debrominated phenyl groups.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.
科学研究应用
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction.
相似化合物的比较
Similar Compounds
- 2-(4-(4-Chlorophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
- 2-(4-(4-Fluorophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
属性
CAS 编号 |
81518-40-3 |
|---|---|
分子式 |
C17H14BrN3OS |
分子量 |
388.3 g/mol |
IUPAC 名称 |
2-[4-(4-bromophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H14BrN3OS/c1-2-11-23-17-20-19-16(14-5-3-4-6-15(14)22)21(17)13-9-7-12(18)8-10-13/h2-10,22H,1,11H2 |
InChI 键 |
GJGOSEJQZBGITA-UHFFFAOYSA-N |
规范 SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


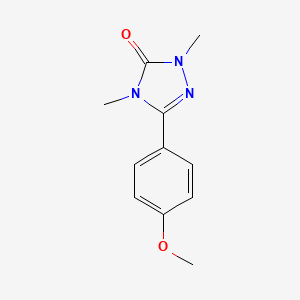
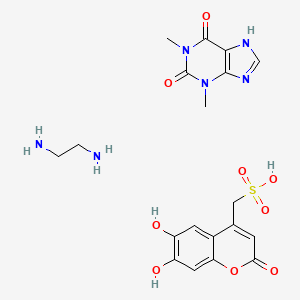
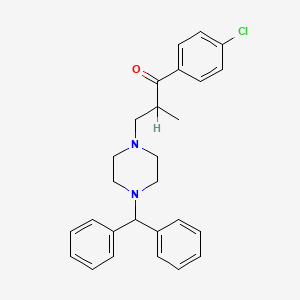
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
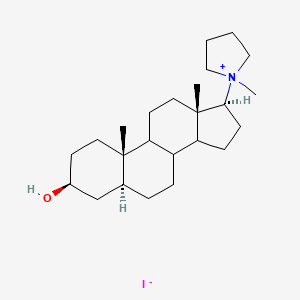

![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
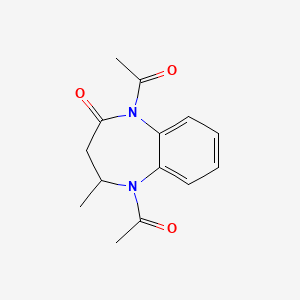
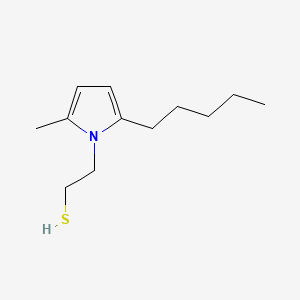

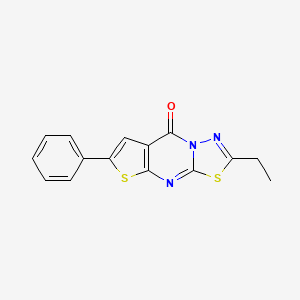
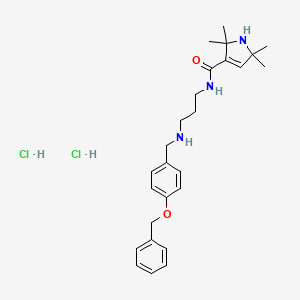
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
